molecular formula C25H27N3O2S B11374378 2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11374378
M. Wt: 433.6 g/mol
InChI Key: ZRTDVVZKJAXYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O2S/c1-4-19-10-12-21(13-11-19)28-24(30)23-17(2)14-18(3)27-25(23)31-16-22(29)26-15-20-8-6-5-7-9-20/h5-14H,4,15-16H2,1-3H3,(H,26,29)(H,28,30)

InChI Key

ZRTDVVZKJAXYDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzylcarbamoyl Intermediate: This involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylcarbamoyl group.

    Thioether Formation: The benzylcarbamoyl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Pyridine Ring Construction: The final step involves the construction of the pyridine ring, which is achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}ACETIC ACID
  • N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE

Uniqueness

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.